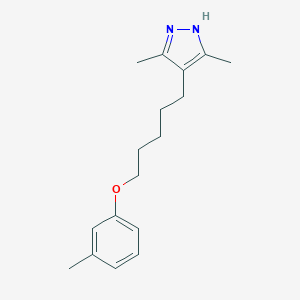![molecular formula C9H10O4S B397043 [4-(Methylsulfinyl)phenoxy]essigsäure CAS No. 19102-20-6](/img/structure/B397043.png)
[4-(Methylsulfinyl)phenoxy]essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
[4-(Methylsulfinyl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methylsulfinyl)phenoxy]acetic acid typically involves the reaction of 4-(methylsulfinyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for [4-(Methylsulfinyl)phenoxy]acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Methylsulfinyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylsulfinyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: [4-(Methylsulfonyl)phenoxy]acetic acid.
Reduction: [4-(Methylthio)phenoxy]acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wirkmechanismus
The mechanism of action of [4-(Methylsulfinyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(Methylsulfonyl)phenylacetic acid]: Similar structure but with a sulfone group instead of a sulfinyl group.
[4-(Methylthio)phenoxy]acetic acid: Similar structure but with a methylthio group instead of a sulfinyl group.
Uniqueness
[4-(Methylsulfinyl)phenoxy]acetic acid is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(4-methylsulfinylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(12)8-4-2-7(3-5-8)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOWKATVPGXAHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-dimethyl-4-(4-{[3-(1-methylethyl)phenyl]oxy}butyl)-1H-pyrazole](/img/structure/B396960.png)
![4-[4-(2,5-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396963.png)
![4-[4-(4-bromophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396965.png)
![4-[4-(4-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396967.png)
![N-[1-(4-methoxyanilino)-2-methyl-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B396968.png)
![4-[5-(2-bromophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396969.png)
![4-[5-(2,3-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396971.png)


![N-[(5E)-5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B396976.png)
![3,5-dimethyl-4-[5-(4-methylphenoxy)pentyl]-1H-pyrazole](/img/structure/B396977.png)
![3,5-dimethyl-4-[6-(3-methylphenoxy)hexyl]-1H-pyrazole](/img/structure/B396979.png)
![3-Imino-1-methyl-5-phenyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile](/img/structure/B396981.png)
![2-[4-(1-Adamantyl)phenyl]imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B396983.png)
